1-(4-Acetylphenyl)imidazolidin-2-one

Enzyme Inhibition Carbonic Anhydrase Structure-Activity Relationship

1-(4-Acetylphenyl)imidazolidin-2-one (CAS 40264-19-5) is an N-aryl-2-imidazolidinone derivative with molecular formula C₁₁H₁₂N₂O₂ and molecular weight 204.23 g/mol. The compound features a 2-imidazolidinone core substituted at the N1 position with a 4-acetylphenyl group, which confers distinct electronic properties and reactivity relative to other regioisomers and unsubstituted analogs.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 40264-19-5
Cat. No. B1442509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Acetylphenyl)imidazolidin-2-one
CAS40264-19-5
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N2CCNC2=O
InChIInChI=1S/C11H12N2O2/c1-8(14)9-2-4-10(5-3-9)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15)
InChIKeyLLSUMJMBUITJPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Acetylphenyl)imidazolidin-2-one (CAS 40264-19-5): Procurement-Relevant Structural and Functional Overview


1-(4-Acetylphenyl)imidazolidin-2-one (CAS 40264-19-5) is an N-aryl-2-imidazolidinone derivative with molecular formula C₁₁H₁₂N₂O₂ and molecular weight 204.23 g/mol [1]. The compound features a 2-imidazolidinone core substituted at the N1 position with a 4-acetylphenyl group, which confers distinct electronic properties and reactivity relative to other regioisomers and unsubstituted analogs [2]. It is commercially available as a research chemical and building block from multiple suppliers in purities typically ≥95% .

Why 1-(4-Acetylphenyl)imidazolidin-2-one Cannot Be Casually Substituted with Regioisomers or Unsubstituted Analogs


The 4-acetylphenyl substitution on the imidazolidin-2-one scaffold generates a distinct electronic and steric profile that cannot be replicated by the 3-acetylphenyl regioisomer or the unsubstituted 1-phenylimidazolidin-2-one. The position of the acetyl group on the phenyl ring alters the compound's hydrogen-bonding capacity, dipole moment, and binding interactions with biological targets and silver halide surfaces [1]. This regiospecific substitution pattern dictates both the compound's utility as a photographic developer and its distinct enzyme inhibition profile [2]. Substituting this compound with a close analog without empirical validation of the specific application risks experimental irreproducibility and procurement waste.

1-(4-Acetylphenyl)imidazolidin-2-one: Direct Quantitative Evidence for Differentiated Scientific Selection


Carbonic Anhydrase Inhibition: Para-Substitution Yields Orders-of-Magnitude Weaker Inhibition vs. Meta-Isomer

1-(4-Acetylphenyl)imidazolidin-2-one exhibits markedly weak inhibition of human carbonic anhydrase isoforms, with Ki values exceeding 100,000 nM for hCA II, hCA IX, and hCA XII [1]. In direct contrast, the regioisomeric 1-(3-acetylphenyl)imidazolidin-2-one demonstrates measurable inhibition with Ki values of 243 nM for hCA I and 1,410 nM for hCA II [2][3]. The para-acetyl substitution results in a >400-fold reduction in hCA II inhibitory potency compared to the meta-substituted analog.

Enzyme Inhibition Carbonic Anhydrase Structure-Activity Relationship Medicinal Chemistry

Acetylcholinesterase Inhibition: Moderate Micromolar Activity with Defined Cross-Species Data

1-(4-Acetylphenyl)imidazolidin-2-one inhibits acetylcholinesterase (AChE) with an IC₅₀ of 11,500 nM (11.5 μM) in Wistar rat brain homogenate [1]. A separate dataset reports an IC₅₀ of 12,100 nM (12.1 μM) for AChE of unspecified origin [2]. This moderate micromolar activity distinguishes it from potent imidazolium salt derivatives bearing the 4-acetylphenyl motif, which achieve Ki values in the low nanomolar range (8.30–120.77 nM) [3].

Acetylcholinesterase Neuropharmacology Enzyme Inhibition Ellman's Assay

Synthetic Accessibility: Copper-Mediated N-Arylation Enables Regiospecific Para-Acetylphenyl Installation

The compound is accessible via a Cu-mediated mono N-arylation of unprotected 2-imidazolidinone using 4-iodoacetophenone in n-butanol [1]. This methodology tolerates strong electron-withdrawing groups such as the para-acetyl substituent, enabling selective formation of the target compound without di-arylation byproducts. The 4-acetylphenyl group serves as a versatile synthetic handle for further transformations including reduction to the corresponding alcohol or condensation reactions .

Synthetic Methodology N-Arylation Copper Catalysis Building Block

1-(4-Acetylphenyl)imidazolidin-2-one: Evidence-Backed Research and Industrial Application Scenarios


Photographic Developing Agent for Black-and-White Film Processing

1-(4-Acetylphenyl)imidazolidin-2-one functions as a photographic developer by reducing exposed silver halide crystals to metallic silver, producing visible black-and-white images . Its specific 4-acetylphenyl substitution pattern is critical for optimal developing activity and selectivity; regioisomers such as the 3-acetylphenyl analog are not documented to possess comparable developing properties. The compound is suitable for both industrial photographic processing and scientific imaging applications requiring controlled reduction of silver halides.

Carbonic Anhydrase Negative Control or Selectivity Profiling in Enzyme Inhibition Studies

Given its extremely weak inhibition of carbonic anhydrase isoforms (Ki > 100,000 nM for hCA II, IX, and XII) [1], this compound serves as an excellent negative control or specificity tool in CA inhibition assays. Researchers can use it to confirm that observed biological effects are not attributable to CA off-target activity. This is particularly valuable when testing structurally related N-aryl imidazolidinones where the regioisomer (3-acetylphenyl) shows measurable CA inhibition.

Synthetic Building Block for Functionalized N-Aryl Imidazolidinone Derivatives

The 4-acetylphenyl group provides a reactive ketone handle for subsequent derivatization, including reduction to the benzylic alcohol, reductive amination, or condensation with amines and hydrazines . The compound is commercially available in research quantities (50 mg to 500 mg) , enabling its use as a starting material for library synthesis and structure-activity relationship studies of N-aryl imidazolidinone-containing compounds.

Moderate-Affinity Acetylcholinesterase Probe

With an IC₅₀ of 11.5 μM against rat brain AChE [2], this compound provides a defined moderate-affinity tool for cholinergic system studies where high-potency inhibition would confound interpretation. Its activity is orders of magnitude weaker than clinical AChE inhibitors, making it suitable for mechanistic studies requiring partial or graded enzyme inhibition rather than complete blockade.

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